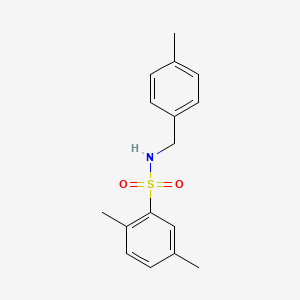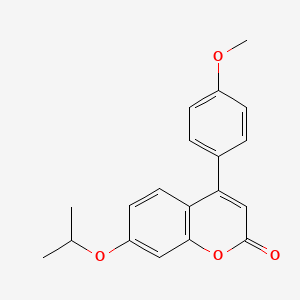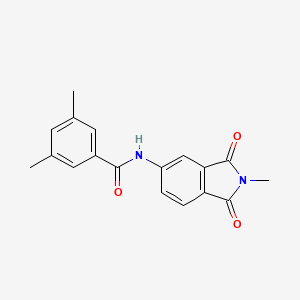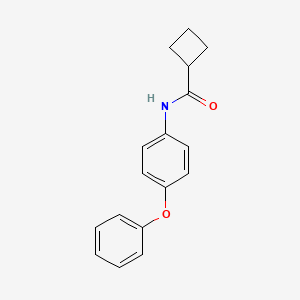
N-(4-methoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a benzamide derivative and is known to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
MPSP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPSP is in the field of neuroscience. MPSP has been shown to be a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that plays a critical role in the sensation of cold temperatures in the body. By blocking TRPM8, MPSP has the potential to be used as a tool to study the physiological and pathological roles of TRPM8 in the body.
In addition to its potential applications in neuroscience, MPSP has also been studied for its potential applications in cancer research. MPSP has been shown to inhibit the growth of several different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MPSP is believed to exert its anti-cancer effects by inhibiting the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins.
作用機序
The mechanism of action of MPSP is complex and not fully understood. MPSP is believed to exert its effects by binding to and modulating the activity of several different ion channels and enzymes in the body. One of the most well-studied targets of MPSP is the TRPM8 ion channel. By binding to TRPM8, MPSP is able to block the influx of calcium ions into cells, which is believed to be responsible for its ability to modulate cold sensation in the body.
Biochemical and Physiological Effects:
MPSP has a wide range of biochemical and physiological effects. In addition to its effects on TRPM8 and the proteasome, MPSP has also been shown to modulate the activity of several different enzymes in the body, including phosphodiesterases and carbonic anhydrases. MPSP has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the major advantages of MPSP for lab experiments is its potency and selectivity. MPSP is a highly potent and selective blocker of TRPM8, which makes it an ideal tool for studying the physiological and pathological roles of TRPM8 in the body. However, one of the limitations of MPSP is its relatively low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are several potential future directions for research on MPSP. One area of interest is the development of more potent and selective TRPM8 blockers. Another area of interest is the development of MPSP analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is also interest in exploring the potential applications of MPSP in other areas of scientific research, such as cardiovascular disease and metabolic disorders.
合成法
The synthesis of MPSP involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine and sodium sulfite to produce MPSP. The yield of the synthesis process is typically around 50-60%.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-9-7-15(8-10-16)19-18(21)14-5-4-6-17(13-14)25(22,23)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSZUUKFQYONJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)



![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)

![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5697102.png)

![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)